5-Hydroxymethylorotic acid potassium salt
Overview
Description
5-Hydroxymethylorotic acid potassium salt: is a chemical compound with the molecular formula C6H5KN2O5 It is a potassium salt derivative of 5-hydroxymethylorotic acid, which is a hydroxylated form of orotic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxymethylorotic acid potassium salt typically involves the hydroxylation of orotic acid followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using catalysts to enhance the reaction efficiency. The product is then purified through crystallization or other separation techniques to achieve the required quality for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxymethylorotic acid potassium salt can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry: 5-Hydroxymethylorotic acid potassium salt is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its effects on cellular processes. It may be used in experiments to understand the metabolism of orotic acid derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in the treatment of certain metabolic disorders. It may also be explored for its antioxidant properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-hydroxymethylorotic acid potassium salt involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes involved in nucleotide synthesis, affecting DNA and RNA metabolism.
Comparison with Similar Compounds
Orotic Acid: The parent compound of 5-hydroxymethylorotic acid.
5-Methylorotic Acid: A methylated derivative of orotic acid.
5-Fluoroorotic Acid: A fluorinated derivative used in antifungal treatments.
Uniqueness: 5-Hydroxymethylorotic acid potassium salt is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other derivatives may not be as effective.
Properties
IUPAC Name |
potassium;5-(hydroxymethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5.K/c9-1-2-3(5(11)12)7-6(13)8-4(2)10;/h9H,1H2,(H,11,12)(H2,7,8,10,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSRCVPYAKLKSU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(NC(=O)NC1=O)C(=O)[O-])O.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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